1-Methyl-2-vinylpyridinium triflate 1-Methyl-2-vinylpyridinium triflate
Brand Name: Vulcanchem
CAS No.: 339530-78-8
VCID: VC3863618
InChI: InChI=1S/C8H10N.CHF3O3S/c1-3-8-6-4-5-7-9(8)2;2-1(3,4)8(5,6)7/h3-7H,1H2,2H3;(H,5,6,7)/q+1;/p-1
SMILES: C[N+]1=CC=CC=C1C=C.C(F)(F)(F)S(=O)(=O)[O-]
Molecular Formula: C9H10F3NO3S
Molecular Weight: 269.24 g/mol

1-Methyl-2-vinylpyridinium triflate

CAS No.: 339530-78-8

Cat. No.: VC3863618

Molecular Formula: C9H10F3NO3S

Molecular Weight: 269.24 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-vinylpyridinium triflate - 339530-78-8

Specification

CAS No. 339530-78-8
Molecular Formula C9H10F3NO3S
Molecular Weight 269.24 g/mol
IUPAC Name 2-ethenyl-1-methylpyridin-1-ium;trifluoromethanesulfonate
Standard InChI InChI=1S/C8H10N.CHF3O3S/c1-3-8-6-4-5-7-9(8)2;2-1(3,4)8(5,6)7/h3-7H,1H2,2H3;(H,5,6,7)/q+1;/p-1
Standard InChI Key VJUSJWUMYXKNPL-UHFFFAOYSA-M
SMILES C[N+]1=CC=CC=C1C=C.C(F)(F)(F)S(=O)(=O)[O-]
Canonical SMILES C[N+]1=CC=CC=C1C=C.C(F)(F)(F)S(=O)(=O)[O-]

Introduction

Overview

1-Methyl-2-vinylpyridinium triflate (CAS 339530-78-8) is a heterocyclic organic compound with significant utility in synthetic chemistry, biochemical research, and industrial applications. Characterized by its pyridinium core, vinyl substituent, and triflate counterion, this compound exhibits unique reactivity and biological activity. This article synthesizes data from diverse sources to provide a detailed examination of its chemical properties, synthesis pathways, biological interactions, and research applications.

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound features a pyridinium ring substituted with a methyl group at position 1 and a vinyl group at position 2, paired with a trifluoromethanesulfonate (triflate) anion. This structure confers distinct electronic and steric properties, enabling participation in diverse chemical reactions.

Key Structural Features:

  • Pyridinium Core: A positively charged aromatic ring enhancing electrophilicity.

  • Vinyl Group: Provides sites for polymerization and nucleophilic addition.

  • Triflate Anion: A weakly coordinating counterion that stabilizes the cation while facilitating solubility in polar solvents.

Physicochemical Data

PropertyValueSource
Molecular FormulaC₉H₁₀F₃NO₃SPubChem
Molecular Weight269.24 g/molPubChem
Melting Point103–110 °CChemsrc
DensityNot Available
Boiling PointNot Available
SMILES NotationC[N+]1=CC=CC=C1C=C.C(F)(F)(F)S(=O)(=O)[O-]PubChem
InChI KeyVJUSJWUMYXKNPL-UHFFFAOYSA-MPubChem

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via quaternization of 2-vinylpyridine with methyl triflate under anhydrous conditions:
2-Vinylpyridine + Methyl Triflate1-Methyl-2-vinylpyridinium Triflate\text{2-Vinylpyridine + Methyl Triflate} \rightarrow \text{1-Methyl-2-vinylpyridinium Triflate}
Reaction Conditions:

  • Solvent: Dichloromethane or acetonitrile.

  • Temperature: 0–25°C.

  • Time: 2–4 hours.

  • Yield: >90% (reported in industrial patents) .

Scalability Challenges

Industrial production remains limited due to:

  • Cost of Methyl Triflate: A high-purity reagent requiring specialized handling.

  • Purification Complexity: Removal of unreacted 2-vinylpyridine and byproducts necessitates chromatography or recrystallization.

  • Stability Issues: Hygroscopic nature demands inert atmosphere storage .

Biological Activity and Mechanistic Insights

In Vitro Applications

  • Pancreatic Acini Studies: Used to model oxidative stress in UCP2-deficient mice, revealing elevated trypsin activation and inflammatory markers.

  • Adipocyte Research: In 3T3-L1 cells, M2VP-induced GSH depletion clarified redox signaling pathways in insulin resistance.

Comparative Analysis with Structural Analogs

CompoundKey DifferencesReactivity/Applications
2-VinylpyridineLacks triflate anion; neutralSlower GSH scavenging, limited solubility
4-VinylpyridineVinyl group at position 4Altered steric effects in polymerization
1-Methyl-4-vinylpyridinium TriflateVinyl position affects charge distributionLower electrophilicity in SN2 reactions

Unique Advantages of M2VP:

  • Superior aqueous reactivity for biochemical assays.

  • Triflate anion enhances stability in polar solvents.

Applications in Scientific Research

Oxidative Stress Assays

M2VP is integral to the GSH/GSSG-412 assay (OxisResearch™), enabling high-throughput screening of antioxidants and redox-modulating drugs .

Polymer Chemistry

The vinyl group participates in radical polymerization, forming cationic polyelectrolytes for:

  • Water Treatment: Flocculation of negatively charged contaminants.

  • Drug Delivery: pH-responsive nanocarriers exploiting pyridinium’s charge-switching behavior.

Pharmaceutical Intermediates

Serves as a precursor in synthesizing:

  • Antimicrobial Agents: Quaternary ammonium compounds targeting Gram-positive bacteria.

  • Anticancer Prodrugs: Enzyme-activated pyridinium derivatives for tumor-selective toxicity.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with non-glutathione thiols (e.g., cysteine residues in proteins).

  • Material Science: Develop M2VP-based conductive polymers for flexible electronics.

  • Therapeutic Exploration: Evaluate efficacy in neurodegenerative disease models linked to oxidative stress.

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